Pitavastatin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

ATHEROSCLEROSIS AND CARDIOVASCULAR DISEASE (CVD)

Pitavastatin's primary focus in research is on its ability to combat atherosclerosis, the buildup of plaque in arteries, which can lead to cardiovascular disease (CVD). Studies have shown that pitavastatin effectively lowers LDL cholesterol, a major contributor to plaque formation [].

ANTI-INFLAMMATORY AND ANTI-OXIDATIVE EFFECTS

Research suggests that pitavastatin may have anti-inflammatory and anti-oxidative properties []. Chronic inflammation and oxidative stress are believed to play a role in the development of several conditions, including CVD and Alzheimer's disease. Investigating these potential effects of pitavastatin is a growing area of scientific inquiry.

BONE HEALTH

Emerging evidence suggests that pitavastatin might influence bone health. Some studies have indicated that it may positively impact bone formation by increasing the activity of osteoblasts, cells responsible for bone building []. More research is needed to confirm and understand these findings.

DIABETES

The relationship between pitavastatin and diabetes is another intriguing area of research. Some studies suggest that pitavastatin might have a protective effect against developing new-onset diabetes mellitus (type 2 diabetes) []. However, more research is needed to understand this potential benefit fully.

SAFETY PROFILE

Compared to other statins, pitavastatin appears to be well-tolerated with a lower risk of muscle-related side effects, a common complaint with some statins []. This favorable safety profile makes it an attractive candidate for further investigation across various health conditions.

Pitavastatin is a member of the statin class of medications, specifically classified as a 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor. Its primary function is to lower levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides in the blood while increasing high-density lipoprotein cholesterol (HDL-C) levels. This mechanism helps reduce the risk of cardiovascular diseases, including heart attacks and strokes . Pitavastatin is marketed under various brand names, including Livalo and Zypitamag, and is typically administered orally in tablet form .

As mentioned earlier, pitavastatin's primary mechanism of action involves inhibiting HMG-CoA reductase, an enzyme critical for cholesterol synthesis in the liver []. By reducing cholesterol production, it lowers LDL levels in the bloodstream. Additionally, pitavastatin may modestly increase HDL cholesterol levels through mechanisms that are not fully understood [].

The primary chemical reaction involving pitavastatin is its inhibition of HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. By competitively binding to this enzyme, pitavastatin effectively decreases the synthesis of cholesterol in the liver, leading to an upregulation of LDL receptors on hepatocytes. This process enhances the hepatic uptake of LDL particles from the bloodstream, thereby lowering circulating LDL levels .

Pitavastatin exhibits several biological activities beyond its cholesterol-lowering effects. It has been shown to possess pleiotropic effects, which include:

- Improvement in endothelial function: Enhances the health of blood vessel linings.

- Stabilization of atherosclerotic plaques: Reduces the risk of plaque rupture that can lead to cardiovascular events.

- Reduction of oxidative stress and inflammation: Helps mitigate inflammatory processes associated with atherosclerosis.

- Inhibition of thrombogenic response: Decreases the likelihood of clot formation .

Pitavastatin can be synthesized through various chemical pathways. The most common method involves multiple steps starting from simple organic compounds. Key steps include:

- Formation of the core structure: Utilizing intermediates derived from natural products or synthetic routes.

- Functionalization: Introducing specific functional groups that enhance its activity and bioavailability.

- Purification: Employing techniques such as chromatography to isolate pure pitavastatin from reaction mixtures.

The synthesis often emphasizes chirality and stereochemistry to ensure the bioactive form is produced .

Pitavastatin is primarily used for:

- Management of dyslipidemia: It helps lower LDL cholesterol and triglycerides while raising HDL cholesterol levels.

- Cardiovascular disease prevention: Used in patients with a history of cardiovascular events or those at high risk due to other factors like diabetes or hypertension.

- Familial hypercholesterolemia: Prescribed for children and adolescents with this genetic condition to manage cholesterol levels .

Additionally, ongoing research explores its potential benefits in conditions such as non-alcoholic fatty liver disease and certain types of cancer.

Pitavastatin interacts with various medications, which can either enhance or inhibit its effects. Notable interactions include:

- Increased serum concentration: Drugs like cyclosporine, erythromycin, and gemfibrozil can raise pitavastatin levels, increasing the risk of side effects such as myopathy or rhabdomyolysis.

- Decreased serum concentration: Medications like darunavir/ritonavir and rifampin may lower pitavastatin levels, reducing its efficacy .

Pharmacogenetic factors also play a role; for instance, variations in the OATP1B1 gene can significantly affect pitavastatin pharmacokinetics and patient response .

Pitavastatin shares similarities with other statins but has unique characteristics that distinguish it from them. Here are some comparable compounds:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Atorvastatin | HMG-CoA reductase inhibitor | Longer half-life; more potent LDL reduction |

| Simvastatin | HMG-CoA reductase inhibitor | Prodrug; requires metabolic activation |

| Rosuvastatin | HMG-CoA reductase inhibitor | Higher potency; effective at lower doses |

| Pravastatin | HMG-CoA reductase inhibitor | Less potent; fewer drug interactions |

Uniqueness of Pitavastatin:

- Bioavailability: Pitavastatin has a higher bioavailability (>60%) compared to many other statins, allowing for effective dosing.

- Rapid onset: It reaches peak plasma concentrations faster than other statins.

- Minimal cytochrome P450 metabolism: This reduces the likelihood of drug-drug interactions compared to others like atorvastatin and simvastatin .

Pitavastatin emerged from collaborative efforts between Nissan Chemical Industries and Kowa Company, Ltd., with its synthesis first reported in 1987. Initial research focused on optimizing the inhibitory activity against HMG-CoA reductase while minimizing off-target effects. The compound’s discovery involved innovative asymmetric synthesis techniques, including an aldol reaction using a titanium-based catalyst to establish the critical (3R,5S)-dihydroxyheptenoic acid moiety.

Key milestones include:

- 1987: Patent filing for the quinoline-based statin structure.

- 2003: Approval in Japan for hypercholesterolemia under the brand name Livalo.

- 2009: U.S. Food and Drug Administration (FDA) approval following multinational clinical trials.

Early studies highlighted its potent low-density lipoprotein cholesterol (LDL-C) reduction (31.3% at 2 mg/day) and high-density lipoprotein cholesterol (HDL-C) elevation (24.6% in patients with baseline HDL-C <40 mg/dL). These properties distinguished it from contemporaneous statins like atorvastatin and simvastatin.

Chemical Classification and Nomenclature

Pitavastatin’s systematic IUPAC name is (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid. Its molecular formula is C25H24FNO4, with a molar mass of 421.46 g/mol. The structure comprises three distinct regions:

- Quinoline core: Substituted with a cyclopropyl group at position 2 and a 4-fluorophenyl group at position 4.

- Dihydroxyheptenoic acid side chain: Features a conjugated double bond (E-configuration) and two chiral centers (3R,5S).

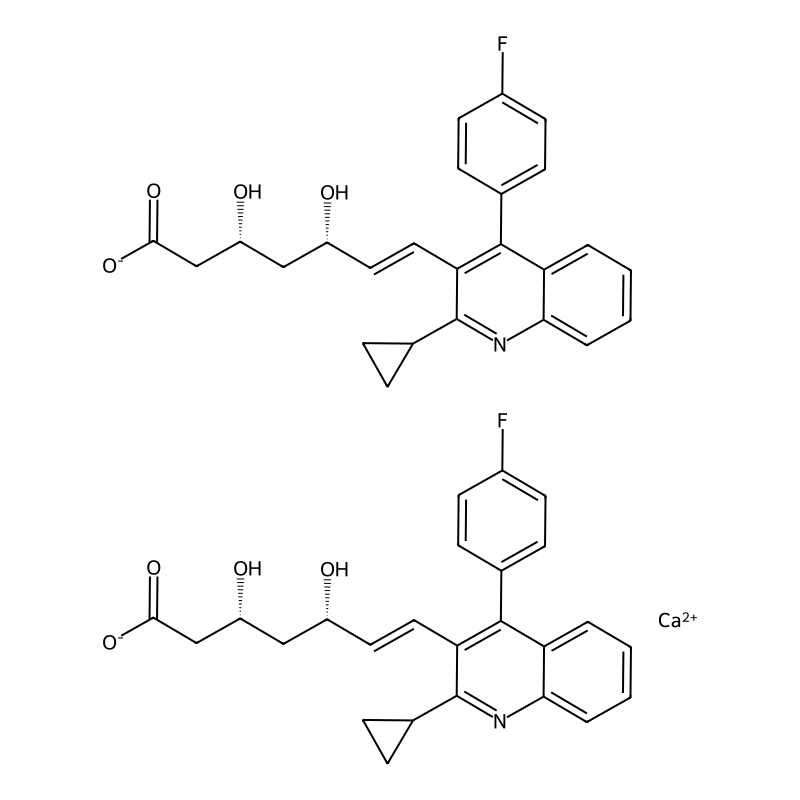

- Calcium salt formulation: Marketed as pitavastatin calcium hydrate (C50H56CaF2N2O13).

Table 1: Key Structural Features of Pitavastatin

| Feature | Description |

|---|---|

| Core structure | Quinoline ring with cyclopropyl and 4-fluorophenyl substituents |

| Side chain | (3R,5S)-dihydroxyheptenoic acid with E-configured double bond |

| Ionization state | Calcium salt (hydrated form) for enhanced solubility and stability |

| Chirality | Two stereocenters at C3 and C5 |

Position in Statin Structural Classification Systems

Statins are categorized by their chemical derivation and solubility profiles:

A. Structural Classification

- Type I: Fungal-derived statins (e.g., lovastatin, simvastatin) with decalin rings.

- Type II: Fully synthetic statins (e.g., pitavastatin, rosuvastatin) featuring substituted heterocyclic cores.

Pitavastatin falls under Type II, characterized by its fluorinated quinoline scaffold. This design enhances HMG-CoA reductase binding affinity via hydrophobic interactions with the enzyme’s active site.

B. Solubility-Based Classification

- Lipophilic: Atorvastatin, simvastatin (high membrane permeability).

- Hydrophilic: Rosuvastatin, pravastatin (hepatoselective).

Pitavastatin exhibits moderate lipophilicity (logP = 1.5), balancing hepatic targeting and peripheral tissue penetration.

Table 2: Structural Comparison of Synthetic Statins

| Statin | Core Structure | Key Substituents | logP |

|---|---|---|---|

| Pitavastatin | Quinoline | Cyclopropyl, 4-fluorophenyl | 1.5 |

| Rosuvastatin | Pyrimidine | Sulfonyl, 4-fluorophenyl | -0.3 |

| Atorvastatin | Pyrrole | Fluorophenyl, isopropyl ester | 1.2 |

Significance in Lipid Metabolism Research

Pitavastatin’s unique pharmacokinetic and pharmacodynamic properties have made it a valuable tool for studying lipid regulation:

HDL-C Modulation:

Glucose Metabolism:

Pleiotropic Effects:

Metabolic Pathways:

Pitavastatin possesses the molecular formula C25H24FNO4 with a molecular weight of 421.46 Da [1] [2] [3]. The compound represents a fully synthetic statin with a unique structural architecture that distinguishes it from other members of this drug class [4]. The molecule is characterized by its distinctive heptenoate backbone structure, which serves as the foundation for its cholesterol-lowering activity [5].

The molecular structure of pitavastatin incorporates several key structural elements that contribute to its pharmacological properties. The compound features a quinoline heterocyclic core system, which is connected to a side chain containing both fluorophenyl and cyclopropyl moieties [5] [6]. This structural arrangement provides the molecule with enhanced lipid-water solubility balance compared to other statins, contributing to its improved pharmacokinetic profile [6].

The structural formula reveals the presence of two hydroxyl groups positioned at the C3 and C5 carbons of the heptenoic acid chain, along with a carboxylic acid functionality at the terminal position [1] [2]. These functional groups are essential for the compound's interaction with the target enzyme, 3-hydroxy-3-methylglutaryl coenzyme A reductase [2].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C25H24FNO4 | PubChem/DrugBank [1] [2] |

| Molecular Weight (Da) | 421.46 | CookeChem [3] |

| CAS Number | 147511-69-1 | PubChem [1] |

| Chemical Name (IUPAC) | (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid | PubChem/DrugBank [1] [2] |

| Melting Point (°C) | 182-185 | CookeChem [3] |

| pKa | 4.24 ± 0.10 | CookeChem [3] |

| Optical Activity | +19° to +24° (c=1, acetonitrile:water 1:1) | Sigma-Aldrich [7] |

Stereochemistry and Geometric Isomerism

Pitavastatin exhibits absolute stereochemistry with two defined stereocenters and one E/Z center [8]. The molecule contains two chiral centers located at the C3 and C5 positions of the heptenoic acid chain, with the absolute configuration designated as (3R,5S) [1] [2] [8]. This specific stereochemical arrangement is crucial for the compound's biological activity, as the spatial orientation of the hydroxyl groups directly influences the molecule's ability to interact with the active site of HMG-CoA reductase [9].

The geometric isomerism in pitavastatin is manifested through the presence of a C6-C7 double bond, which exists in the E-configuration [1] [2] [10]. This trans alkene geometry is essential for maintaining the proper spatial relationship between the quinoline heterocyclic system and the dihydroxycarboxylic acid moiety [10]. Research has demonstrated that the E-isomeric form of pitavastatin is the therapeutically active configuration, while Z-isomeric analogues exhibit different conformational properties and biological activities [10] [11].

Nuclear magnetic resonance spectroscopy studies have revealed that Z-isomeric pitavastatin analogues exist in solution as pairs of interconverting rotamers, with Gibbs free energies between major and minor rotamers ranging from 0.12 to 0.25 kcal mol⁻¹ [10] [11]. The rotational energy barriers for these conformational interconversions have been determined to be between 15.0 and 15.9 kcal mol⁻¹ [10] [11].

| Feature | Description | Significance |

|---|---|---|

| Stereochemistry Type | Absolute | Well-defined 3D structure [8] |

| Defined Stereocenters | 2/2 | Both stereocenters defined [8] |

| E/Z Centers | 1 | Single E/Z isomer [8] |

| Chiral Centers | 2 (C3, C5) | R and S configurations [1] [2] |

| Geometric Configuration | E-configuration at C6-C7 double bond | Trans alkene geometry [1] [2] |

| Absolute Configuration | (3R,5S,6E) | Specific spatial arrangement [1] [2] |

Role of the Cyclopropyl Group in Molecular Structure

The cyclopropyl group attached to the quinoline ring system represents one of the most distinctive structural features of pitavastatin [5] [4]. This three-membered ring substituent plays a crucial role in determining the compound's unique pharmacokinetic and metabolic properties [5] [4]. Unlike other statins, the cyclopropyl group in pitavastatin appears to divert the drug away from metabolism by cytochrome P450 3A4, the enzyme responsible for metabolizing many other statin compounds [5].

The strategic positioning of the cyclopropyl group on the base structure of pitavastatin allows for minimal metabolism and significantly reduces the risk of cytochrome P450 3A4-mediated drug-to-drug interactions [4]. This structural modification contributes to the compound's distinctive metabolic profile, as pitavastatin undergoes only minimal metabolism, with most of the bioavailable fraction being excreted unchanged in bile and subsequently reabsorbed through enterohepatic recirculation [5].

The cyclopropyl moiety also influences the overall molecular geometry and conformational flexibility of pitavastatin [6]. The strained nature of the three-membered ring system introduces specific spatial constraints that affect the molecule's ability to adopt various conformations. This structural rigidity, combined with the other substituents on the quinoline ring, contributes to the compound's enhanced binding affinity for HMG-CoA reductase and its improved pharmacokinetic properties [6].

Research has demonstrated that the cyclopropyl group, along with the fluorophenyl moiety and quinoline ring system, provides pitavastatin with improved pharmacokinetics in terms of lipid-water solubility balance [6]. This optimal balance is reflected in the compound's high bioavailability, which exceeds 60% and is superior to that of other lipophilic statins [6].

IUPAC Nomenclature and Structural Derivatives

The International Union of Pure and Applied Chemistry nomenclature for pitavastatin is (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid [1] [2]. This systematic name precisely describes the compound's stereochemical configuration and structural features, providing a complete chemical description that allows for unambiguous identification [1] [2].

Pitavastatin is also known by several synonyms and developmental codes, including NK-104, which was its original research designation during development [12] [13] [14]. The compound was initially developed by Nissan Chemical Industries and later advanced by Kowa Pharmaceuticals [12] [14]. Additional synonyms include itavastatin and nisvastatin, though these names are less commonly used in current literature [12].

Several structural derivatives of pitavastatin have been developed for pharmaceutical applications and research purposes. The most clinically relevant derivatives are the various salt forms, including the calcium salt, sodium salt, and magnesium salt [2] [15] [16]. Each salt form exhibits distinct physicochemical properties while maintaining the same pharmacological activity [2] [15] [16].

The calcium salt of pitavastatin, with the molecular formula C50H46CaF2N2O8, represents the most commonly used pharmaceutical form [15] [17]. This salt form has enhanced stability and solubility characteristics compared to the free acid [15]. The methyl ester derivative, with molecular formula C26H26FNO4, has been synthesized for research applications and exhibits modified pharmacokinetic properties [18].

| Salt Form | Molecular Formula | Molecular Weight (Da) | CAS Number |

|---|---|---|---|

| Free Acid | C25H24FNO4 | 421.46 | 147511-69-1 [1] |

| Calcium Salt | C50H46CaF2N2O8 | 880.98 | 147526-32-7 [15] |

| Sodium Salt | C25H23FNO4Na | 443.15 | 163481-37-6 [19] |

| Magnesium Salt | C50H46F2MgN2O8 | 865.23 | 956116-90-8 [16] |

| Methyl Ester | C26H26FNO4 | 435.49 | 849811-78-5 [18] |

Physicochemical Properties

Pitavastatin exhibits distinctive physicochemical properties that contribute to its therapeutic profile and pharmaceutical behavior [20] [21] [22]. The compound is classified as a lipophilic statin, belonging to the group that includes simvastatin, fluvastatin, lovastatin, and atorvastatin [20]. This lipophilic character allows pitavastatin to easily penetrate cell membranes and distribute into various tissues [20].

The solubility profile of pitavastatin demonstrates pH-dependent characteristics, with the compound showing improved solubility at lower pH values [19] [23]. The pKa value of 4.24 ± 0.10 indicates that pitavastatin behaves as a weak acid, with the degree of ionization being significantly influenced by the pH of the surrounding medium [3] [23]. At physiological pH, a substantial portion of the molecule exists in the ionized form, which affects its membrane permeability and distribution characteristics [23].

Melting point determinations have established that pitavastatin melts within the range of 182-185°C, indicating good thermal stability under normal storage conditions [3]. The compound exhibits hygroscopic behavior and is slightly unstable when exposed to light, necessitating appropriate storage conditions to maintain pharmaceutical quality [17] [3].

Solubility studies have revealed that pitavastatin demonstrates variable solubility across different solvent systems [22] [3] [24]. The compound shows very slight solubility in water but exhibits enhanced solubility in organic solvents such as dimethyl sulfoxide (25-30 mg/mL) and chloroform [22] [3] [24]. Specialized solubility studies have identified cinnamon oil (3.9 mg/mL) and olive oil (3.2 mg/mL) as particularly effective solvents for pitavastatin dissolution [22].

| Solvent/Medium | Solubility | Classification |

|---|---|---|

| Water | Very slightly soluble | Hydrophilic limitation [17] [3] |

| DMSO | 25-30 mg/mL | High [22] [24] |

| Chloroform | Freely soluble | High [17] [3] |

| Methanol | Slightly soluble | Moderate [17] [3] |

| Cinnamon Oil | 3.9 mg/mL | High [22] |

| Olive Oil | 3.2 mg/mL | High [22] |

| Acetonitrile | Practically insoluble | Poor [17] [3] |

| Diethyl Ether | Practically insoluble | Poor [17] [3] |

Structure-Activity Relationship Analysis

The structure-activity relationship of pitavastatin reveals critical molecular features that contribute to its potent inhibitory activity against HMG-CoA reductase [9] [10] [11]. The compound's distinctive structural architecture, comprising the quinoline heterocyclic core, fluorophenyl substituent, cyclopropyl group, and dihydroxycarboxylic acid moiety, collectively determines its pharmacological properties [5] [9].

The dihydroxycarboxylic acid portion of pitavastatin serves as the pharmacophore responsible for competitive inhibition of HMG-CoA reductase [2] [9]. The specific spatial arrangement of the hydroxyl groups at the C3 and C5 positions, with (3R,5S) stereochemistry, is essential for optimal binding to the enzyme's active site [9]. This stereochemical configuration mimics the natural substrate of the enzyme, allowing pitavastatin to effectively compete with HMG-CoA for binding [9].

The quinoline ring system provides enhanced binding affinity compared to other heterocyclic cores found in different statins [5] [9]. This aromatic system contributes to the compound's overall binding energy through π-π stacking interactions and hydrophobic contacts with amino acid residues in the enzyme's binding pocket [9]. The fluorophenyl substituent at the C4 position of the quinoline ring further enhances binding affinity through additional hydrophobic interactions [5] [9].

Conformational analysis studies have demonstrated that pitavastatin analogues exhibit greater conformational flexibility compared to other statin compounds [10] [11]. This flexibility allows the molecule to adopt optimal binding conformations when interacting with HMG-CoA reductase, potentially contributing to its high potency [10] [11]. The rotational energy barriers and conformational preferences of pitavastatin have been characterized through nuclear magnetic resonance spectroscopy and computational modeling [10] [11].

The cyclopropyl group contributes to the compound's unique metabolic stability by preventing cytochrome P450-mediated metabolism [5] [4]. This structural feature allows pitavastatin to maintain its active form for extended periods, contributing to its sustained pharmacological effect [5]. The minimal metabolism of pitavastatin results in reduced formation of potentially toxic metabolites and decreased risk of drug-drug interactions [5] [4].

Research has indicated that hydroxylated derivatives of pitavastatin, where hydroxy groups replace hydrogen atoms on either the quinoline or fluorophenyl rings, may possess enhanced antioxidant properties compared to the parent molecule [25]. These theoretical predictions suggest potential additional therapeutic benefits beyond cholesterol lowering, though experimental validation of these properties remains to be established [25].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

UNII

GHS Hazard Statements

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation]

Use and Manufacturing

Drug Indication

Pitavastatin is currently FDA approved for the management of primary dyslipidemia and mixed dyslipidemia as adjunctive therapy to dietary changes to help lower total cholesterol, low-density lipoprotein cholesterol (LDL), apolipoprotein B (Apo B), triglycerides (TG), and to increase high-density lipoprotein cholesterol (HDL). It is also FDA approved to treat heterozygous familial hypercholesterolemia (HeFH) in pediatric patients over 8 years of age. Unlike other statins, pitavastatin has not been studied in any large randomized controlled study to determine whether its use is associated with decreased cardiovascular events.

Livertox Summary

Drug Classes

Antilipemic Agents

Therapeutic Uses

Livalo is indicated as an adjunctive therapy to diet to reduce elevated total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), apolipoprotein B (Apo B), triglycerides (TG), and to increase HDL-C in adult patients with primary hyperlipidemia or mixed dyslipidemia. /Included in US product label/

The American College of Cardiology (ACC)/American Heart Association (AHA) cholesterol management guideline recommends statins as first-line therapy for prevention of atherosclerotic cardiovascular disease (ASCVD) in adults. Pitavastatin may be used for primary or secondary prevention in adults when moderate-intensity statin therapy is indicated. /NOT included in US product label/

/EXPL THER/ Pitavastatin classically functions as a blood cholesterol-lowering drug. Previously, it was discovered with antiglioma stem cell properties through drug screening. However, whether it can be used for liver cancer cell therapy has never been reported. In this study, the cell viability and colony formation assay were utilized to analyze the cytotoxicity of pitavastatin on liver cancer cells. The cell cycle alteration was checked after pitavastatin treatment. Apoptosis-related protein expression and the effect of caspase inhibitor were also checked. The in vivo inhibitory effect of pitavastatin on the growth of liver tumor was also tested. It was found that pitavastatin inhibited growth and colony formation of liver cancer Huh-7 cells and SMMC7721 cells. It induced arrest of liver cancer cells at the G1 phase. Increased proportion of sub-G1 cells was observed after pitavastatin treatment. Pitavastatin promoted caspase-9 cleavage and caspase-3 cleavage in liver cancer cells. Caspase inhibitor Z-VAD-FMK reversed the cleavage of cytotoxic effect of pitavastatin. Moreover, pitavastatin decreased the tumor growth and improved the survival of tumor-bearing mice. This study suggested the antiliver cancer effect of the old drug pitavastatin. It may be developed as a drug for liver cancer therapy.

Pharmacology

Pitavastatin is a novel statin that induces plaque regression and elevates HDL-cholesterol levels.

MeSH Pharmacological Classification

ATC Code

C10 - Lipid modifying agents

C10A - Lipid modifying agents, plain

C10AA - Hmg coa reductase inhibitors

C10AA08 - Pitavastatin

Mechanism of Action

Hepatic ATP-binding cassette transporter A1 (ABCA1) plays a key role in high-density lipoprotein (HDL) production by apolipoprotein A-I (ApoA-I) lipidation. 3-Hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors, statins, increase ABCA1 mRNA levels in hepatoma cell lines ... . We investigated how statins increase ABCA1 in rat hepatoma McARH7777 cells. Pitavastatin, atorvastatin, and simvastatin increased total ABCA1 mRNA levels, whereas pravastatin had no effect. Pitavastatin also increased ABCA1 protein. Hepatic ABCA1 expression in rats is regulated by both liver X receptor (LXR) and sterol regulatory element-binding protein (SREBP2) pathways. Pitavastatin repressed peripheral type ABCA1 mRNA levels and its LXR-driven promoter, but activated the liver-type SREBP-driven promoter, and eventually increased total ABCA1 mRNA expression. Furthermore, pitavastatin increased peroxisome proliferator-activated receptor a (PPARa) and its downstream gene expression. Knockdown of PPARa attenuated the increase in ABCA1 protein, indicating that pitavastatin increased ABCA1 protein via PPARa activation, although it repressed LXR activation. Furthermore, the degradation of ABCA1 protein was retarded in pitavastatin-treated cells. These data suggest that pitavastatin increases ABCA1 protein expression by dual mechanisms: SREBP2-mediated mRNA transcription and PPARa-mediated ABCA1 protein stabilization, but not by the PPAR-LXR-ABCA1 pathway.

Pitavastatin competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is a rate-determining enzyme involved with biosynthesis of cholesterol, in a manner of competition with the substrate so that it inhibits cholesterol synthesis in the liver. As a result, the expression of low-density lipoprotein (LDL)-receptors followed by the uptake of LDL from blood to liver is accelerated and then the plasma total cholesterol (TC) decreases. Further, the sustained inhibition of cholesterol synthesis in the liver decreases levels of very low density lipoproteins.

Statin use in individuals with chronic obstructive pulmonary disease (COPD) with coexisting cardiovascular disease is associated with a reduced risk of exacerbations. ... To explore the mechanisms involved, we investigated the effect of statin on endothelial cell function, especially endothelial cell tight junctions. We primarily assessed whether pitavastatin could help mitigate the development of emphysema induced by continuous cigarette smoking (CS) exposure. We also investigated the activation of liver kinase B1 (LKB1)/AMP-activated protein kinase (AMPK) signaling, which plays a role in maintaining endothelial functions, important tight junction proteins, zonula occludens (ZO)-1 and claudin-5 expression, and lung microvascular endothelial cell permeability. RESULTS: We found that pitavastatin prevented the CS-induced decrease in angiomotin-like protein 1 (AmotL1)-positive vessels via the activation of LKB1/AMPK signaling and IFN-gamma-induced hyperpermeability of cultured human lung microvascular endothelial cells by maintaining the levels of AmotL1, ZO-1, and claudin-5 expression at the tight junctions. Our results indicate that the maintenance of lung microvascular endothelial cells by pitavastatin prevents tight junction protein dysfunctions induced by CS. ...

Vapor Pressure

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

A mean of 15% of radioactivity of orally administered, single 32 mg 14C-labeled pitavastatin dose was excreted in urine, whereas a mean of 79% of the dose was excreted in feces within 7 days.L48616]

The mean volume of distribution is approximately 148 L.

Following a single dose, the apparent mean oral clearance of pitavastatin is 43.4 L/h.

/MILK/ It is not known whether pitavastatin is excreted in human milk, however, it has been shown that a small amount of another drug in this class passes into human milk. Rat studies have shown that pitavastatin is excreted into breast milk.

This study was addressed to understand the underlying mechanism of the substrate-dependent effect of genetic variation in SLCO1B1, which encodes OATP1B1 (organic anion transporting polypeptide) transporter, on the disposition of two OATP1B1 substrates, pravastatin and pitavastatin, in relation to their transport activities. The uptake of pravastatin, pitavastatin, and fluvastatin was measured in oocytes overexpressing SLCO1B1*1a and SLCO1B1*15 to compare the alterations of in-vitro transporting activity. After 40-mg pravastatin or 4-mg pitavastatin was administered to 11 healthy volunteers with homozygous genotypes of SLCO1B1*1a/*1a and SLCO1B1*15/*15, the pharmacokinetic parameters of pravastatin and pitavastatin were compared among participants with SLCO1B1*1a/*1a and SLCO1B1*15/*15 genotypes. The uptake of pravastatin and pitavastatin in SLCO1B1*15 overexpressing oocytes was decreased compared with that in SLCO1B1*15, but no change occurred with fluvastatin. The fold change of in-vitro intrinsic clearance (Clint) for pitavastatin in SLCO1B1*15 compared with SLCO1B1*1a was larger than that of pravastatin (P<0.0001). The clearance (Cl/F) of pitavastatin was decreased to a greater degree in participant with SLCO1B1*15/*15 compared with that of pravastatin in vivo (P<0.01), consistent with in-vitro study. As a result, Cmax and area under the plasma concentration-time curve of these nonmetabolized substrates were increased by SLCO1B1*15 variant. The greater decrease in the transport activity for pitavastatin in SLCO1B1*15 variant compared with SLCO1B1*1a was, however, associated with the greater effect on the pharmacokinetics of pitavastatin compared with pravastatin in relation to the SLCO1B1 genetic polymorphism. This study suggests that substrate dependency in the consequences of the SLCO1B1*15 variant could modulate the effect of SLCO1B1 polymorphism on the disposition of pitavastatin and pravastatin.

A pharmacokinetics study was conducted in 12 Chinese volunteers following a single dose of 1 mg, 2 mg and 4 mg of pitavastatin calcium in an open-label, randomized, three-period crossover design. Plasma concentrations of pitavastatin acid and pitavastatin lactone were determined by a HPLC method. Single-nucleotide polymorphisms (SNPs) in ABCB1, ABCG2, SLCO1B1, CYP2C9 and CYP3A5 were determined by TaqMan (MGB) genotyping assay. An analysis was performed on the relationship between the aforementioned SNPs and dose-normalized (based on 1 mg) area under the plasma concentration-time curve extrapolated to infinity [AUC(0-infinity)] and peak plasma concentration (Cmax) values of the acid and lactone forms of pitavastatin. Pitavastatin exhibited linear pharmacokinetics and great inter-subject variability. Compared to CYP2C9*1/*1 carriers, CYP2C9*1/*3 carriers had higher AUC(0-infinity) and Cmax of pitavastatin acid and AUC(0-infinity) of pitavastatin lactone (P<0.05). With respect to ABCB1 G2677T/A, non-G carriers had higher Cmax and AUC(0-infinity) of pitavastatin acid, and Cmax of pitavastatin lactone compared to GT, GA or GG genotype carriers (P<0.05). Gene-dose effects of SLCO1B1 c.521T> C and g.11187G > A on pharmacokinetics of the acid and lactone forms were observed. Compared to non-SLCO1B1*17 carriers, SLCO1B1*17 carriers had higher Cmax and AUC(0-infinity) of the acid and lactone forms (P<0.05). Significant sex difference was observed for pharmacokinetics of the lactone. Female SLCO1B1 521TT subjects had higher Cmax and AUC(0-infinity) of pitavastatin lactone compared to male 521TT subjects, however, such gender difference disappeared in 521 TC and 521CC subjects. Pitavastatin pharmacokinetics was not significantly affected by ABCB1 C1236T, ABCB1C3435T, CYP3A5*3, ABCG2 c.34G > A, c.421C > A, SLCO1B1 c.388A>G, c.571T>C and c.597C>T. We conclude that CYP2C9*3, ABCB1 G2677T/A, SLCO1B1 c.521T>C, SLCO1B1 g.11187G > A, SLCO1B1*17 and gender contribute to inter-subject variability in pitavastatin pharmacokinetics. Personalized medicine should be necessary for hypercholesterolemic patients receiving pitavastatin.

Pitavastatin is more than 99% protein bound in human plasma, mainly to albumin and alpha 1-acid glycoprotein, and the mean volume of distribution is approximately 148 L. Association of pitavastatin and/or its metabolites with the blood cells is minimal.

For more Absorption, Distribution and Excretion (Complete) data for Pitavastatin (12 total), please visit the HSDB record page.

Metabolism Metabolites

Pitavastatin has been studied for its effects on hepatic microsomal drug metabolism in rats, and the activities of several drug-metabolizing enzymes have been measured. No induction of the drug metabolizing enzymes (aniline hydroxylase, aminopyrine N-demethylase, 7-ethoxycoumarin O-deethylase and UDP-glucuronic acid transferase) was found in the pitavastatin group compared to the control after the multiple administrations of pitavastatin at the dosage of 1-10 mg/kg per day for 7 days. Based on several different in vitro approaches, it is concluded that CYP2C9 is the enzyme responsible for the metabolism of pitavastatin and no metabolite is present in renal and intestinal microsomes. The CYP2C9 polymorphism was not involved in the pitavastatin metabolism. No inhibitory effect in CYP-mediated metabolism was detected on the tolbutamide 4-hydroxylation (CYP2C9) and testosterone 6 beta-hydroxylation (CYP3A4) in the presence of pitavastatin. The results suggested that pitavastatin did not affect the drug-metabolizing systems.

Pitavastatin is marginally metabolized by CYP2C9 and to a lesser extent by CYP2C8. The major metabolite in human plasma is the lactone which is formed via an ester-type pitavastatin glucuronide conjugate by uridine 5'-diphosphate (UDP) glucuronosyltransferase (UGT1A3 and UGT2B7).

To elucidate any potential species differences, the in vitro metabolism of pitavastatin and its lactone was studied with hepatic and renal microsomes from rats, dogs, rabbits, monkeys and humans. With the addition of UDP-glucuronic acid to hepatic microsomes, pitavastatin lactone was identified as the main metabolite in several animals, including humans. Metabolic clearances of pitavastatin and its lactone in monkey hepatic microsome were much greater than in humans. M4, a metabolite of pitavastatin with a 3-dehydroxy structure, was converted to its lactone form in monkey hepatic microsomes in the presence of UDP-glucuronic acid as well as to pitavastatin. These results implied that lactonization is a common pathway for drugs such as 5-hydroxy pentanoic acid derivatives. The acid forms were metabolized to their lactone forms because of their structural characteristics. UDP-glucuronosyltransferase is the key enzyme responsible for the lactonization of pitavastatin, and overall metabolism is different compared with humans owing to the extensive oxidative metabolism of pitavastatin and its lactone in monkey.

Associated Chemicals

Wikipedia

Drug Warnings

Immune-mediated necrotizing myopathy (IMNM), an autoimmune myopathy, has been reported rarely in patients receiving statins. Immune-mediated necrotizing myopathy is characterized by proximal muscle weakness and elevated creatine kinase (CK, creatine phosphokinase, CPK) concentrations that persist despite discontinuance of statin therapy, necrotizing myopathy without substantial inflammation, and improvement following therapy with immunosuppressive agents. Pitavastatin should be used with caution in patients with predisposing factors for myopathy (e.g., advanced age [older than 65 years of age], renal impairment, inadequately-treated hypothyroidism) and in patients receiving concomitant therapy with certain antilipemic agents (i.e., fibric acid derivatives, antilipemic dosages of niacin).

Cases of myopathy and rhabdomyolysis with acute renal failure secondary to myoglobinuria have been reported with HMG-CoA reductase inhibitors, including Livalo. These risks can occur at any dose level, but increase in a dose-dependent manner.

Pitavastatin is distributed into milk in rats. It is not known whether pitavastatin is distributed into human milk; however, a small amount of another statin is distributed into human milk. Because of the potential for serious adverse reactions from pitavastatin in nursing infants, the drug is contraindicated in nursing women. Women who require pitavastatin therapy should be advised not to breast-feed their infants or advised to discontinue pitavastatin.

For more Drug Warnings (Complete) data for Pitavastatin (26 total), please visit the HSDB record page.

Biological Half Life

A mean of 15% of radioactivity of orally administered, single 32 mg (14)C-labeled pitavastatin dose was excreted in urine, whereas a mean of 79% of the dose was excreted in feces within 7 days. The mean plasma elimination half-life is approximately 12 hours.

Use Classification

Methods of Manufacturing

Analytic Laboratory Methods

Clinical Laboratory Methods

Storage Conditions

Interactions

Concomitant use of pitavastatin (2 mg once daily) and ezetimibe (10 mg for 7 days) decreased pitavastatin peak plasma concentration and AUC by 2 and 0.2%, respectively, and increased ezetimibe peak plasma concentration and AUC by 9 and 2%, respectively.

Erythromycin substantially increases pitavastatin exposure.1 Following concomitant use of pitavastatin (4 mg as a single dose on day 4) and erythromycin (500 mg 4 times daily for 6 days), pitavastatin peak plasma concentration and AUC were increased by 3.6- and 2.8-fold, respectively; such effects were considered clinically important. The interaction between pitavastatin and erythromycin probably resulted partly from erythromycin-induced inhibition of organic anionic transport polypeptide (OATP)1B1-mediated hepatic uptake of pitavastatin. If used concomitantly with erythromycin, dosage of pitavastatin should not exceed 1 mg once daily.

Concomitant use of pitavastatin (4 mg once daily on days 1-5 and 11-15) and extended-release diltiazem hydrochloride (240 mg on days 6-15) increased pitavastatin peak plasma concentration and AUC by 15 and 10%, respectively, and decreased diltiazem peak plasma concentration and AUC by 7 and 2%, respectively.

For more Interactions (Complete) data for Pitavastatin (20 total), please visit the HSDB record page.

Dates

Pitavastatin Nissan/Kowa Yakuhin/Novartis/Sankyo.

Flores NA(1).

Author information:

(1)University College London, Institute of Urology and Nephrology, Division of Applied Physiology, 48 Riding House Street, London, W1W 7EY, UK. naflor40@hotmail.com

Pitavastatin (nisvastatin) is an HMG CoA reductase inhibitor being developed jointly by Nissan, Kowa Kogyo, Novartis and Sankyo for the potential treatment of atherosclerosis and hyperlipidemia.

2. J Clin Pharmacol. 2002 Aug;42(8):835-45.

Pharmacology of 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors (statins), including rosuvastatin and pitavastatin.

Igel M(1), Sudhop T, von Bergmann K.

Author information:

(1)Department of Clinical Pharmacology, University of Bonn, Germany.

Coronary heart disease (CHD) is the leading cause of morbidity and mortality in the Western world, with hypercholesterolemia as the major risk factor. The 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors represent the most efficient drugsfor the treatment of hypercholesterolemia. They lower plasma cholesterol due to the inhibition of endogenous cholesterol synthesis in the liverand subsequent increased expression of low-density lipoprotein (LDL) receptors, resulting in an up-regulated catabolic rate for plasma LDL. The beneficial effect of statins on the incidence of CHD was clearly demonstrated in several large-scale clinical trials. Currently, five statins (atorvastatin, fluvastatin, lovastatin, pravastatin, and simvastatin) are available, and two novel compounds (pitavastatin, rosuvastatin) are undergoing clinical investigation. To point out potential mechanisms leading to increased toxicity and to compare the novel statins with the established ones, this article summarizes their pharmacological data since the prevalence of adverse events can be explained at least in part by their pharmacokinetic differences.

Explore Compound Types